molecular formula C12H13N3OS2 B1610024 N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide CAS No. 95046-30-3

N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No. B1610024
CAS RN: 95046-30-3
M. Wt: 279.4 g/mol
InChI Key: IPHBGOSQKZPELD-UHFFFAOYSA-N
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Description

N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, also known as NMTTDA, is a thiadiazole-based compound that has been investigated for its potential applications in scientific research. NMTTDA has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of 1,3,4-thiadiazole exhibit promising anticancer activity. For instance, a study synthesized and investigated 5-methyl-4-phenyl thiazole derivatives, including compounds structurally similar to N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, for their antitumor activities against human lung adenocarcinoma cells. Some of these compounds demonstrated high selectivity and significant cytotoxicity, indicating their potential as anticancer agents (Evren et al., 2019). Additionally, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the chemical structure , have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase, demonstrating efficacy in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

Antimicrobial Applications

New series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized, revealing their potential as antimicrobial agents. These compounds exhibited notable in vitro antibacterial activity against various pathogenic bacteria and antifungal activity against fungal strains, indicating the versatility of 1,3,4-thiadiazole derivatives in developing new antimicrobial treatments (Baviskar et al., 2013).

Other Applications

Research into 1,3,4-thiadiazole derivatives also explores their use in creating novel compounds with potential biological activities. For instance, a study on the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents highlights the structural diversity and biological efficacy of these compounds against various cancer cell lines (Çevik et al., 2020). Another study demonstrated the insecticidal potential of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, indicating the broad scope of applications for these compounds beyond medical research (Fadda et al., 2017).

properties

IUPAC Name

N-(5-benzylsulfanyl-3-methyl-1,3,4-thiadiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-9(16)13-11-15(2)14-12(18-11)17-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHBGOSQKZPELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(N=C(S1)SCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142917
Record name N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS RN

95046-30-3
Record name N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95046-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methyl-5-((phenylmethyl)thio)-1,3,4-thiadiazol-2(3H)-ylidene)acetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Source European Chemicals Agency (ECHA)
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Record name N-(3-METHYL-5-((PHENYLMETHYL)THIO)-1,3,4-THIADIAZOL-2(3H)-YLIDENE)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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